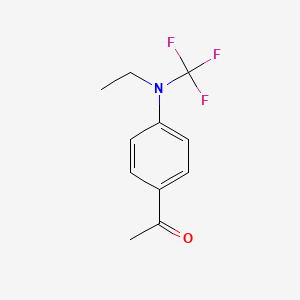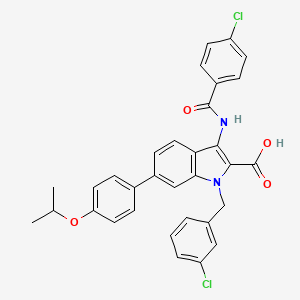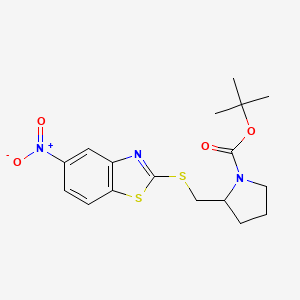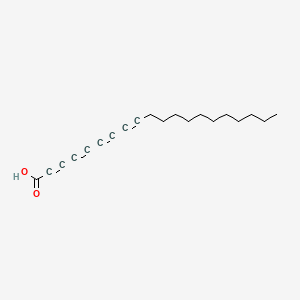![molecular formula C15H10ClIN2O3S B13960013 2-Chloro-5-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13960013.png)
2-Chloro-5-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of chlorine, iodine, and a thioxomethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a chlorinated benzoic acid derivative, followed by the introduction of the thioxomethyl and benzoyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-Chloro-5-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodobenzoic acid: Shares the chlorinated and iodinated aromatic ring but lacks the thioxomethyl and benzoyl groups.
3-Iodobenzoyl chloride: Contains the iodinated benzoyl group but lacks the chlorinated benzoic acid moiety.
Thioxomethylbenzoic acid: Features the thioxomethyl group but lacks the iodine and benzoyl functionalities.
Uniqueness
2-Chloro-5-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H10ClIN2O3S |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2-chloro-5-[(3-iodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10ClIN2O3S/c16-12-5-4-10(7-11(12)14(21)22)18-15(23)19-13(20)8-2-1-3-9(17)6-8/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI Key |
BWJOCBXVUMLIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


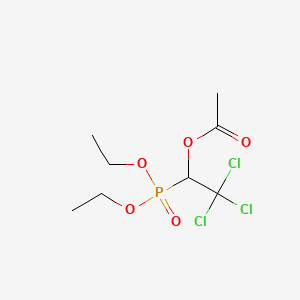
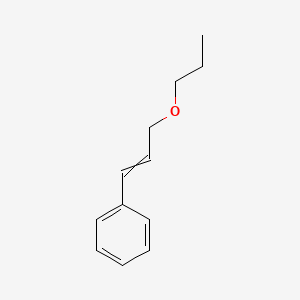
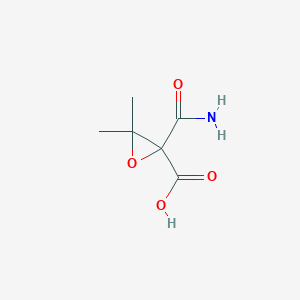

![Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13959948.png)

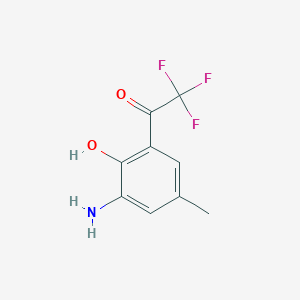
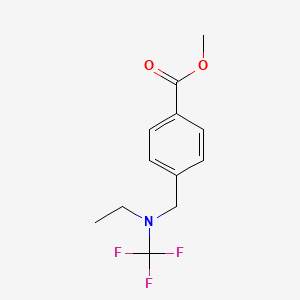

![2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13959974.png)
